molecular formula C21H23N3O4 B5342366 4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine

4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine

Katalognummer B5342366
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: QBRZRZPELPBWTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in these areas.

Wirkmechanismus

MRS2500 acts as a competitive antagonist of the P2Y1 receptor, binding to the receptor and preventing the binding of its endogenous ligand, ADP. This leads to a decrease in downstream signaling events, including the activation of phospholipase C and the release of intracellular calcium, which are involved in platelet aggregation, vascular tone regulation, and neurotransmission.
Biochemical and physiological effects:
MRS2500 has been shown to have several biochemical and physiological effects. In platelet aggregation, MRS2500 has been shown to inhibit ADP-induced activation of platelets, leading to a decrease in platelet aggregation and thrombus formation. In vascular tone regulation, MRS2500 has been shown to relax vascular smooth muscle cells, leading to vasodilation and improved blood flow. In neurotransmission, MRS2500 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, leading to potential therapeutic applications in neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MRS2500 in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. This can help to minimize off-target effects and improve the accuracy of experimental results. However, one limitation of using MRS2500 is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations to achieve the desired effect.

Zukünftige Richtungen

There are several potential future directions for research on MRS2500. One area of interest is its potential therapeutic applications in neurological disorders, such as epilepsy and Parkinson's disease, where it has been shown to modulate neurotransmitter release. Another area of interest is its potential use in combination with other drugs, such as antiplatelet agents, to improve their efficacy and reduce side effects. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of MRS2500, including its absorption, distribution, metabolism, and excretion, in order to optimize its therapeutic use.

Synthesemethoden

The synthesis of MRS2500 involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine in the presence of triethylamine to yield the morpholine ester. The imidazole derivative is synthesized separately by reacting 1H-imidazole with formaldehyde and hydrogen peroxide. The two components are then coupled together using N,N'-dicyclohexylcarbodiimide as a coupling agent to form MRS2500.

Wissenschaftliche Forschungsanwendungen

MRS2500 has been extensively studied for its potential therapeutic applications in platelet aggregation, vascular tone regulation, and neurotransmission. In platelet aggregation, MRS2500 has been shown to inhibit the activation of P2Y1 receptors, thereby preventing platelet aggregation and thrombus formation. In vascular tone regulation, MRS2500 has been shown to relax vascular smooth muscle cells, leading to vasodilation and improved blood flow. In neurotransmission, MRS2500 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, leading to potential therapeutic applications in neurological disorders.

Eigenschaften

IUPAC Name

[5-(imidazol-1-ylmethyl)furan-2-yl]-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-26-17-4-2-3-16(11-17)12-19-14-24(9-10-27-19)21(25)20-6-5-18(28-20)13-23-8-7-22-15-23/h2-8,11,15,19H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRZRZPELPBWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3=CC=C(O3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.